molecular formula C11H16FN B7877745 N-(5-Fluoro-2-methylbenzyl)propan-2-amine

N-(5-Fluoro-2-methylbenzyl)propan-2-amine

Cat. No.: B7877745
M. Wt: 181.25 g/mol
InChI Key: ZSCAMFYXLKGZNP-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylbenzyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the benzyl ring, attached to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methylbenzyl)propan-2-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-methylbenzyl chloride from 5-fluoro-2-methylbenzyl alcohol using thionyl chloride (SOCl₂) as a chlorinating agent.

    Amine Formation: The resulting 5-fluoro-2-methylbenzyl chloride is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines, Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(5-Fluoro-2-methylbenzyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methylbenzyl)propan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This modulation can lead to various physiological effects, making it a compound of interest for treating neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)propan-2-amine
  • N-(3-Fluorobenzyl)propan-2-amine
  • N-(4-Fluorobenzyl)propan-2-amine

Uniqueness

N-(5-Fluoro-2-methylbenzyl)propan-2-amine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

N-[(5-fluoro-2-methylphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCAMFYXLKGZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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